![molecular formula C13H8Cl2O2S B1455719 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 20092-54-0](/img/structure/B1455719.png)
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid
Overview
Description
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid core substituted with chloro and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid typically involves the reaction of 4-chlorothiophenol with 4-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features both chloro and sulfanyl functional groups. These groups contribute to its unique chemical properties, making it a candidate for various applications in drug development and biological studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been identified as an inhibitor of TMEM206, a channel implicated in acid-induced cell death in colorectal cancer cells. This inhibition suggests that the compound could be developed into a therapeutic agent targeting specific ion channels involved in tumor progression and survival .
Antibacterial Properties
In silico studies and laboratory evaluations have demonstrated that analogs of this compound exhibit antimicrobial activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The Minimum Biofilm Eradication Concentration (MBEC) values indicate moderate antibiofilm effects, suggesting potential applications in treating infections associated with biofilm formation .
Toxicity Assessment
Toxicity studies show that while some derivatives exhibit moderate to high toxicity to aquatic organisms like Daphnia magna, others demonstrate significantly lower toxicity levels compared to starting materials . This variability underscores the importance of structural modifications in optimizing therapeutic profiles.
Structural Analog Studies
Research into structurally similar compounds reveals diverse biological activities, which can inform further development of 4-chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid | Contains chlorophenoxy group | Inhibits different ion channels |
4-Chloro-N-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl)benzamide | Contains oxazole ring | Potential anti-inflammatory properties |
4-Chloro-N-(2-(morpholin-4-ylsulfonyl)methyl)benzamide | Morpholine derivative | Different pharmacological profile |
These analogs highlight the versatility of the compound's structural framework and its potential for yielding novel therapeutic agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, adaptable based on available reagents and desired yields. For example, methods may include nucleophilic substitutions or coupling reactions that leverage the unique reactivity of the chloro and sulfanyl groups .
Biological Evaluation
Techniques such as patch-clamp electrophysiology are employed to assess the compound's effects on ion flux through cellular membranes, providing insights into its mechanism of action . Additionally, antimicrobial assays help evaluate its efficacy against specific pathogens.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The chloro and sulfanyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl dichlorophosphate
- 4-Chloro-2-methylphenol
- 6-Amino-2-(4-amino-2-hydroxyphenyl)-7-chloro-2H-benzotriazole-4-carboxylic acid
Uniqueness
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is unique due to the presence of both chloro and sulfanyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
- Molecular Formula : C13H9ClO2S
- Molecular Weight : 252.72 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized compounds, including this benzoic acid derivative, against various microbial strains.
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 125 µg/mL |
2 | Escherichia coli | 250 µg/mL |
3 | Candida albicans | 125 µg/mL |
The compound demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans .
Anticancer Activity
In vitro studies have shown that the compound exhibits potential anticancer activity. The mechanism involves the inhibition of histone deacetylases (HDAC), which are crucial in cancer cell proliferation.
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HeLa | 0.69 |
2 | HepG2 | 1.5 |
3 | MCF-7 | 1.0 |
These results indicate that the compound may serve as a lead for developing new anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : It inhibits enzymes involved in bacterial cell wall synthesis.
- HDAC Inhibition : The compound's structure allows it to bind to HDACs, leading to increased acetylation of histones and subsequent alterations in gene expression related to cell cycle regulation and apoptosis .
Study on Antimicrobial Efficacy
A recent study synthesized several derivatives based on the sulfonyl group and evaluated their antimicrobial efficacy. The findings revealed that compounds with the sulfonyl moiety exhibited enhanced activity against resistant strains of bacteria, highlighting the importance of structural modifications in improving biological activity .
Toxicity Assessment
The toxicity of the compound was assessed using aquatic crustaceans (Daphnia magna). The results indicated that while some derivatives showed moderate toxicity, the parent compound exhibited lower toxicity compared to other tested substances, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXGFUFMFJOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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